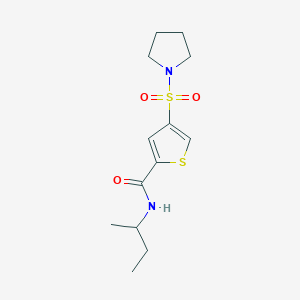![molecular formula C12H18N2O3S2 B5602615 4-[(cycloheptylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5602615.png)
4-[(cycloheptylamino)sulfonyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-[(cycloheptylamino)sulfonyl]-2-thiophenecarboxamide often involves complex reactions, such as the formation of sulfonyl derivatives through reactions with sulfonamides or carboxamides. For example, Sayle et al. (2003) describe the synthesis of 2-arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidine inhibitors, highlighting the role of sulfonamide and carboxamide groups in enhancing potency (Sayle et al., 2003).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through X-ray diffraction, revealing complex interactions at the molecular level. For instance, Ramazani et al. (2011) reported the single crystal X-ray structure of a related compound, confirming its structure through various spectroscopic methods (Ramazani et al., 2011).
Chemical Reactions and Properties
The reactivity of thiophene sulfonyl derivatives has been extensively studied. Cremlyn et al. (1981) explored the reactions of thiophene-2-sulfonyl chloride with amines, azides, and other compounds, providing insight into the chemical behavior and potential reactions of this compound (Cremlyn et al., 1981).
Physical Properties Analysis
The physical properties of compounds are crucial for understanding their behavior in different environments. While specific data on this compound is not directly available, studies on related compounds provide valuable information. For example, the crystalline structure and solubility characteristics can be inferred from similar sulfonyl-containing compounds, as discussed by Ramazani et al. (2011) and other studies.
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are essential for predicting the compound's interactions. Tan et al. (2014) demonstrated mechanochemical methods to synthesize sulfonyl-(thio)ureas, indicating the potential for innovative approaches to manipulate similar compounds like this compound (Tan et al., 2014).
Propriétés
IUPAC Name |
4-(cycloheptylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c13-12(15)11-7-10(8-18-11)19(16,17)14-9-5-3-1-2-4-6-9/h7-9,14H,1-6H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSCEIADFSZTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-nitro-2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5602544.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5602555.png)
![N'-({5-[3-(2-aminoethyl)benzyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5602558.png)







![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5602627.png)
